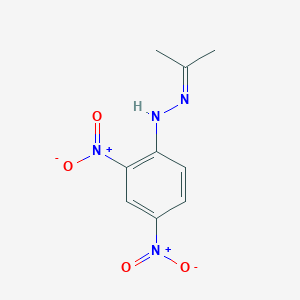

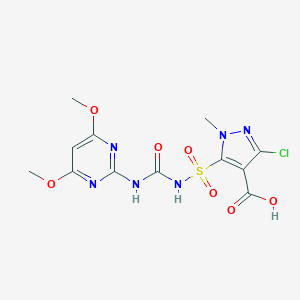

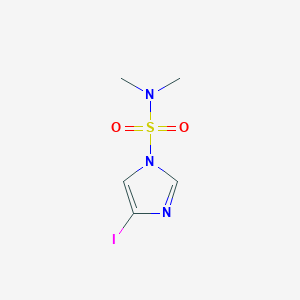

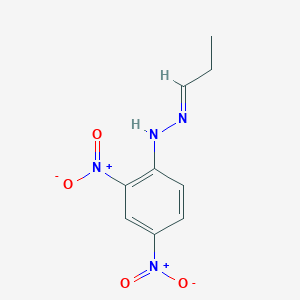

4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide

Vue d'ensemble

Description

Synthesis of Sulfonyl Azides

The synthesis of sulfonyl azides is a critical step in the production of various sulfonamide-based compounds. A study has shown that imidazole-1-sulfonyl azide hydrogen sulfate can be used as an efficient reagent for this purpose. The method described is simple, high-yielding, and does not require the addition of copper salts. Mechanistic studies using (15)N NMR suggest that the reaction proceeds via a diazo transfer mechanism, offering advantages over existing reagents in terms of stability, cost, and ease of use .

Regioselective Synthesis of Imidazoles

The regioselective synthesis of highly substituted imidazoles has been achieved through a sequential reaction of allenyl sulfonamides with amines. This novel approach allows for the construction of 4- and 5-functionalized imidazoles, with the regioselectivity dependent on the substituents on the nitrogen atoms. This method provides a pathway for creating diverse imidazole derivatives with potential applications in various fields .

Iodine-Mediated Difunctionalization

Iodine-mediated difunctionalization of imidazopyridines using sodium sulfinates as the sulfur source has been developed. This strategy enables the selective synthesis of sulfones and sulfides with a broad range of substrates and functional groups. Control experiments indicate that a radical pathway may be involved in the reaction mechanisms, expanding the toolbox for functionalizing imidazole derivatives .

Potential Inhibitors of Purine Biosynthesis

Research into the inhibition of purine biosynthesis has led to the synthesis of 5-amino-4-sulfonamidoimidazole nucleosides. These compounds, along with an imidazothiadiazine dioxide analogue of adenosine, have been prepared as potential inhibitors of the de novo biosynthesis of purine nucleotides. The synthesis of these nucleosides could have significant implications for the development of new therapeutic agents .

Iodine-Catalyzed Regioselective Sulfenylation

The iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines has been achieved using sulfonyl hydrazides as a thiol surrogate. This metal and oxidant-free methodology have led to the creation of a library of 3-sulfanylimidazopyridines with broad functionalities. The approach is also applicable to other heterocycles, demonstrating its versatility in synthesizing sulfur-containing compounds .

Anti-Human Liver Cancer Evaluation

A study has described the synthesis of novel sulfonamides incorporating various heterocyclic moieties, starting with 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone. These compounds were evaluated for their in-vitro activity against the human liver hepatocellular carcinoma cell line (HepG2). Several compounds exhibited better activity than the reference drug methotrexate. Molecular docking studies suggest that some of these compounds could be suitable inhibitors against the dihydrofolate reductase enzyme, indicating their potential as cancer therapeutics .

Sulfenylation Using Dimethyl Sulfoxide

The iodine-catalyzed sulfenylation of pyrazolones has been performed using dimethyl sulfoxide as an oxidant. This green chemistry approach allows for the formation of C-S bonds through thioetherification, providing a simple and efficient method for synthesizing heterocyclic thiol derivatives. The wide substrate scope and good to excellent yields make this methodology attractive for further development .

Applications De Recherche Scientifique

Regioselective Synthesis of Imidazoles

A novel approach for the divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles was developed using a readily available intermediate. This method highlights the utility of imidazole derivatives in synthesizing complex organic molecules with high selectivity and efficiency, demonstrating the compound's significance in organic chemistry (Delest et al., 2008).

Molecular Tautomeric Behavior Studies

Imidazole sulfonamide derivatives, such as 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, have been investigated for their tautomeric behavior using spectroscopic methods. This research provides insights into the molecular conformation or tautomeric forms of molecules, which are crucial for understanding their pharmaceutical and biological activities (Erturk et al., 2016).

Characterization of Agrochemical Impurities

The identification and characterization of biproducts or impurities in agrochemicals, including fungicides, have been carried out using compounds such as 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide. This research is critical for assessing the efficacy and safety of agrochemicals toward public health (Kannoujia et al., 2023).

Synthesis of Sulfonamide Derivatives

Research on the synthesis of sulfonamide derivatives, including the use of imidazole sulfonamides, has led to the development of compounds with significant antimicrobial and antioxidant activities. These findings underscore the potential of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide derivatives in medicinal chemistry and drug development (Badgujar et al., 2018).

Water Oxidation Catalysis

The synthesis and use of imidazole/DMSO ligand complexes, including derivatives of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, have demonstrated tunable activity as water oxidation catalysts. This research highlights the compound's application in catalysis, showing potential for efficient and green energy solutions (Wang et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

4-iodo-N,N-dimethylimidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8IN3O2S/c1-8(2)12(10,11)9-3-5(6)7-4-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJHNZMKMJPPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=C(N=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8IN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378429 | |

| Record name | 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |

CAS RN |

135773-25-0 | |

| Record name | 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl 4-iodo-1H-imidazole-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

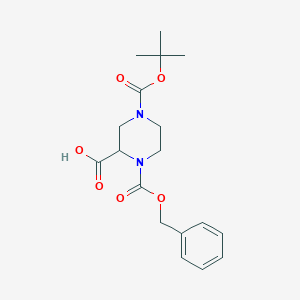

![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)